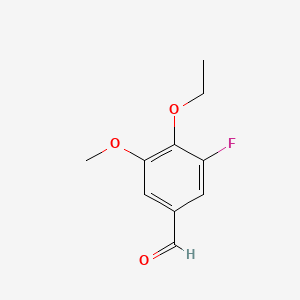

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde

Description

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a trifunctional aromatic ring. The compound’s structure includes an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom (-F) at position 3, and a methoxy group (-OCH₃) at position 5. These substituents create a unique electronic and steric profile:

- Electron-donating effects: The ethoxy and methoxy groups donate electrons via resonance, activating the aromatic ring toward electrophilic substitution.

- Electron-withdrawing effects: The fluorine atom exerts a strong inductive electron-withdrawing effect, increasing the electrophilicity of the aldehyde group at position 1.

The aldehyde group enables participation in condensation, nucleophilic addition, and cross-coupling reactions, while the substituents modulate reactivity and solubility.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-ethoxy-3-fluoro-5-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

ASZXQMFOLHHQPN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and ethyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst like tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 4-Ethoxy-3-fluoro-5-methoxybenzoic acid.

Reduction: 4-Ethoxy-3-fluoro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Iodine : The 3-F substituent in the target compound reduces steric hindrance compared to 3-I analogs (e.g., 4-Ethoxy-3-iodo-5-methoxybenzaldehyde), favoring reactions sensitive to steric bulk. However, iodine’s polarizability may enhance participation in halogen bonding .

- Substituent Position : Ortho-substituted analogs (e.g., 2-Ethoxybenzaldehyde) exhibit lower thermal stability due to steric strain, whereas para/meta-substituted derivatives (e.g., the target compound) benefit from reduced intramolecular clashes .

Solubility and Stability

- Solubility : The target compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher than that of halogen-heavy analogs (e.g., 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid) due to balanced lipophilic/hydrophilic substituents .

- Oxidative Stability : The absence of labile groups (e.g., allyloxy in 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde) improves stability under aerobic conditions .

Biological Activity

4-Ethoxy-3-fluoro-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C11H13F1O3, with a molecular weight of approximately 224.22 g/mol. Its structural features include:

- Ethoxy group at the para position

- Fluoro substituent at the meta position

- Methoxy group at the ortho position

This combination of substituents contributes to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity

- In vitro studies have demonstrated that compounds related to this compound show significant antimicrobial properties against a range of bacteria and fungi. For instance, a study evaluating similar Schiff bases found notable inhibition against several bacterial strains using the microdilution broth method with Alamar Blue as an indicator .

-

Anticancer Potential

- Preliminary investigations suggest that this compound may possess anticancer properties. For example, derivatives with similar structures have shown the ability to induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism involves disrupting the cell cycle at the G2-M phase and promoting pro-apoptotic signals .

Antimicrobial Studies

A recent study evaluated the antimicrobial activity of a series of compounds derived from this compound. The results indicated that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | C. albicans | 64 µg/mL |

This table illustrates how modifications in the chemical structure can influence antimicrobial potency.

Anticancer Activity

Another significant area of research involves the anticancer potential of this compound. A series of derivatives were synthesized and screened for their ability to inhibit cell proliferation in cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability at nanomolar concentrations.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| D | HeLa | 0.1 | Induces apoptosis via caspase activation |

| E | MCF-7 | 0.5 | Cell cycle arrest at G2-M phase |

These results underscore the potential therapeutic applications of this compound in cancer treatment.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting cellular function.

- Apoptosis Induction : By triggering apoptotic pathways, it can lead to programmed cell death in cancerous cells.

- Cell Cycle Disruption : Similar compounds have shown the ability to interfere with normal cell cycle progression, particularly affecting the G2-M transition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.